Cas no 2219370-91-7 (6-{(tert-butoxy)carbonylamino}spiro2.5octane-5-carboxylic acid)

6-{(tert-Butoxy)carbonylamino}spiro[2.5]octane-5-carboxylic acid is a specialized bicyclic compound featuring a spiro[2.5]octane scaffold, which offers structural rigidity and stereochemical control for synthetic applications. The tert-butoxycarbonyl (Boc) protecting group enhances stability, enabling selective deprotection under mild acidic conditions, while the carboxylic acid moiety provides versatility for further functionalization. This compound is particularly valuable in peptide synthesis, medicinal chemistry, and as a chiral building block due to its constrained ring system and bifunctional reactivity. Its well-defined stereochemistry and compatibility with standard coupling reagents make it a reliable intermediate for constructing complex molecular architectures.
6-{(tert-butoxy)carbonylamino}spiro2.5octane-5-carboxylic acid structure
2219370-91-7 structure
Product Name:6-{(tert-butoxy)carbonylamino}spiro2.5octane-5-carboxylic acid
CAS No:2219370-91-7
MF:C14H23NO4
MW:269.33672451973
CID:5164618
PubChem ID:136575898
Update Time:2025-06-22

6-{(tert-butoxy)carbonylamino}spiro2.5octane-5-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 6-{[(tert-butoxy)carbonyl]amino}spiro[2.5]octane-5-carboxylic acid
    • 6-{(tert-butoxy)carbonylamino}spiro2.5octane-5-carboxylic acid
    • Inchi: 1S/C14H23NO4/c1-13(2,3)19-12(18)15-10-4-5-14(6-7-14)8-9(10)11(16)17/h9-10H,4-8H2,1-3H3,(H,15,18)(H,16,17)
    • InChI Key: KBQYPUNPDMBPCR-UHFFFAOYSA-N
    • SMILES: C1C2(CCC(NC(OC(C)(C)C)=O)C(C(O)=O)C2)C1

6-{(tert-butoxy)carbonylamino}spiro2.5octane-5-carboxylic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1696846-1g
6-{[(tert-butoxy)carbonyl]amino}spiro[2.5]octane-5-carboxylic acid
2219370-91-7 95%
1g
$1500.0 2023-09-20
Enamine
EN300-1696846-5g
6-{[(tert-butoxy)carbonyl]amino}spiro[2.5]octane-5-carboxylic acid
2219370-91-7 95%
5g
$4349.0 2023-09-20
Enamine
EN300-1696846-10g
6-{[(tert-butoxy)carbonyl]amino}spiro[2.5]octane-5-carboxylic acid
2219370-91-7 95%
10g
$6450.0 2023-09-20
Chemenu
CM451715-100mg
6-{[(tert-butoxy)carbonyl]amino}spiro[2.5]octane-5-carboxylic acid
2219370-91-7 95%+
100mg
$580 2024-07-18
Chemenu
CM451715-250mg
6-{[(tert-butoxy)carbonyl]amino}spiro[2.5]octane-5-carboxylic acid
2219370-91-7 95%+
250mg
$816 2024-07-18
Chemenu
CM451715-500mg
6-{[(tert-butoxy)carbonyl]amino}spiro[2.5]octane-5-carboxylic acid
2219370-91-7 95%+
500mg
$1269 2024-07-18
Chemenu
CM451715-1g
6-{[(tert-butoxy)carbonyl]amino}spiro[2.5]octane-5-carboxylic acid
2219370-91-7 95%+
1g
$1620 2024-07-18
Enamine
EN300-1696846-0.05g
6-{[(tert-butoxy)carbonyl]amino}spiro[2.5]octane-5-carboxylic acid
2219370-91-7 95%
0.05g
$347.0 2023-09-20
Enamine
EN300-1696846-0.1g
6-{[(tert-butoxy)carbonyl]amino}spiro[2.5]octane-5-carboxylic acid
2219370-91-7 95%
0.1g
$518.0 2023-09-20
Enamine
EN300-1696846-0.25g
6-{[(tert-butoxy)carbonyl]amino}spiro[2.5]octane-5-carboxylic acid
2219370-91-7 95%
0.25g
$743.0 2023-09-20

Additional information on 6-{(tert-butoxy)carbonylamino}spiro2.5octane-5-carboxylic acid

Introduction to 6-{(tert-butoxy)carbonylamino}spiro2.5octane-5-carboxylic acid (CAS No: 2219370-91-7)

6-{(tert-butoxy)carbonylamino}spiro2.5octane-5-carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 2219370-91-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the spirocyclic family, characterized by its unique structural framework consisting of two fused rings. The presence of a (tert-butoxy)carbonylamino group and a carboxylic acid moiety at the 5-position of the spiro structure imparts distinct chemical properties, making it a valuable intermediate in synthetic chemistry and drug design.

The molecular structure of 6-{(tert-butoxy)carbonylamino}spiro2.5octane-5-carboxylic acid (CAS No: 2219370-91-7) exhibits a high degree of stereochemical complexity, which is critical for its biological activity. The spirocyclic core provides rigidity to the molecule, while the (tert-butoxy)carbonylamino group serves as a protective moiety, commonly used in peptide synthesis and amide bond formation. This protective group can be selectively removed under specific conditions, allowing for further functionalization and modification.

The carboxylic acid functionality at the 5-position of the spiro ring enhances the compound's solubility in polar solvents and facilitates its participation in various chemical reactions, such as esterification, amidation, and coupling reactions. These properties make 6-{(tert-butoxy)carbonylamino}spiro2.5octane-5-carboxylic acid (CAS No: 2219370-91-7) a versatile building block in medicinal chemistry.

In recent years, spirocyclic compounds have been extensively studied due to their potential biological activities. The unique structural motif of spiro compounds often leads to enhanced binding affinity and selectivity towards biological targets. For instance, spirocyclic derivatives have shown promise in the development of central nervous system (CNS) drugs, anti-inflammatory agents, and anticancer therapeutics. The presence of both the (tert-butoxy)carbonylamino and carboxylic acid groups in 6-{(tert-butoxy)carbonylamino}spiro2.5octane-5-carboxylic acid (CAS No: 2219370-91-7) suggests its utility in designing novel pharmacophores with improved pharmacokinetic profiles.

One of the most compelling aspects of this compound is its role in peptide mimetics and peptidomimetic drug development. The spirocyclic core mimics the conformational flexibility of peptides while providing greater chemical stability, which is essential for oral bioavailability and metabolic resistance. The (tert-butoxy)carbonylamino group can be used to protect amino groups during synthesis, ensuring precise control over peptide backbone formation. Once the desired structure is achieved, this protecting group can be removed under mild acidic or enzymatic conditions.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of spirocyclic compounds with greater accuracy. Molecular docking studies have identified several derivatives of 6-{(tert-butoxy)carbonylamino}spiro2.5octane-5-carboxylic acid (CAS No: 2219370-91-7) that exhibit potent binding to enzymes and receptors involved in inflammatory pathways. These findings have opened new avenues for developing targeted therapies for chronic diseases such as rheumatoid arthritis and neurodegenerative disorders.

The synthesis of 6-{(tert-butoxy)carbonylamino}spiro2.5octane-5-carboxylic acid (CAS No: 2219370-91-7) involves multi-step organic transformations, including ring-closing metathesis, reductive amination, and protecting group chemistry. The use of advanced catalytic systems has streamlined these synthetic routes, making them more efficient and scalable for industrial applications.

In conclusion, 6-{(tert-butoxy)carbonylamino}spiro2.5octane-5-carboxylic acid (CAS No: 2219370-91-7) is a structurally complex yet highly functional compound with significant potential in pharmaceutical research. Its unique combination of protective groups and bioactive moieties makes it an indispensable tool for drug discovery and development. As our understanding of spirocyclic chemistry continues to evolve, so too will the applications of this remarkable compound.

Recommended suppliers
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
SunaTech Inc.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SunaTech Inc.